molecular formula C19H15ClN4OS B12186653 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12186653
M. Wt: 382.9 g/mol
InChI Key: PJGMMDSJYKHOFP-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the indole moiety, followed by the introduction of the thiadiazole ring. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both indole and thiadiazole moieties, which confer distinct chemical and biological properties. The combination of these two functional groups enhances its potential as a versatile compound in various scientific applications .

Properties

Molecular Formula

C19H15ClN4OS

Molecular Weight

382.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C19H15ClN4OS/c20-14-6-7-16-15(10-14)13(11-22-16)8-9-21-19(25)18-17(23-24-26-18)12-4-2-1-3-5-12/h1-7,10-11,22H,8-9H2,(H,21,25)

InChI Key

PJGMMDSJYKHOFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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